2-Butene-1,1-diyl diacetate
Description
Significance of Allylic Diacetates as Synthetic Intermediates
Allylic diacetates are valuable precursors in organic synthesis, primarily serving as electrophilic partners in transition metal-catalyzed reactions. acs.orgliverpool.ac.uk Their utility stems from the ability of the acetate (B1210297) groups to act as effective leaving groups, particularly in the presence of palladium catalysts, facilitating the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. acs.orgliverpool.ac.uk These reactions are foundational for constructing complex molecular architectures from simpler, pre-assembled hydrocarbon frameworks. nih.gov
The activation of allylic acetates by transition metals, most notably palladium(0), generates π-allyl complexes. These intermediates are susceptible to attack by a wide array of nucleophiles, including stabilized carbanions (like malonates), amines, and alcohols. liverpool.ac.ukacs.org This versatility has made enantioselective palladium-catalyzed allylic substitution a powerful method for creating chiral molecules, which are crucial in the synthesis of natural products and pharmaceuticals. acs.orgliverpool.ac.uk While acetates are common leaving groups, they are considered "activated" substrates, meaning they react readily but also produce stoichiometric waste, which has prompted research into more atom-economical alternatives using "unactivated" substrates like allylic alcohols. acs.org
Overview of Butene Diacetate Isomers and Their Distinct Reactivities
The butene diacetate family includes several structural and geometric isomers, each with unique properties and reactivity profiles. The focus of this article, 2-Butene-1,1-diyl diacetate , is a geminal diacetate, meaning both acetate groups are attached to the same carbon atom (C1). vulcanchem.com Its structure contains a conjugated system of a double bond and the ester groups. vulcanchem.com In contrast, its more widely studied isomer, But-2-ene-1,4-diyl diacetate , has acetate groups at either end of the butene chain. vulcanchem.comnih.gov
The double bond in these molecules allows for geometric isomerism, leading to cis (Z) and trans (E) forms, particularly for the 1,4-isomer. vulcanchem.com These geometric isomers can exhibit different reactivity. For instance, in oleochemical cross-metathesis, cis-2-butene-1,4-diyl diacetate is more reactive than its trans-counterpart because the trans configuration hinders the formation of the necessary metallacyclobutane intermediate. semanticscholar.org The isomerization between Z and E forms of but-2-ene-1,4-diyl diacetate can be catalyzed by ruthenium or palladium complexes, with solvents playing a crucial role in the reaction course and product distribution. researchgate.netmdpi.com
The reactivity of this compound is less explored, but it is hypothesized to undergo hydrolysis to yield 2-butene-1,1-diol and acetic acid, and to serve as a potential substrate in transition metal-catalyzed reactions like isomerization or metathesis. vulcanchem.com Its geminal diacetate structure makes it an acylal, a protected form of an aldehyde, which can react with nucleophiles under Lewis acid catalysis. mdpi.com
Historical Context of Butene Diacetate Utilization in Academic Research
The study of diacetates has a long history, with early 20th-century research focusing on polymeric forms like cellulose (B213188) diacetate for applications such as safety film and moldable plastics. britannica.com In the realm of small-molecule synthesis, butene diacetates became prominent with the rise of transition metal catalysis. An important industrial milestone was the development of a process by Mitsubishi Chemicals to produce 1,4-butanediol (B3395766) (BDO) from butadiene. researchgate.net This process involves the oxidative acetoxylation of 1,3-butadiene (B125203) to form 1,4-diacetoxy-2-butene, which is then hydrogenated and hydrolyzed. researchgate.net This represented a significant shift from older, acetylene-based routes to BDO. researchgate.net
Academic research has extensively explored the synthetic applications of but-2-ene-1,4-diyl diacetate. Seminal work in the 1980s demonstrated its utility in palladium-catalyzed reactions with various nucleophiles. acs.org These foundational studies established butene diacetates as reliable substrates for constructing heterocyclic compounds and for performing selective functionalization. acs.org The scarcity of recent studies on this compound, with key references dating to the mid-1990s, suggests it is a less-explored member of this compound family. vulcanchem.com
Scope and Relevance of But-2-ene-1,4-diyl Diacetate in Advanced Chemical Transformations
But-2-ene-1,4-diyl diacetate is a versatile building block in modern organic synthesis, finding application in several advanced chemical transformations.
Palladium-Catalyzed Reactions: This isomer is a classic substrate in palladium-catalyzed allylic substitution reactions. It reacts with a variety of bifunctional nucleophiles, such as those containing nitrogen, to form heterocyclic structures like 2-vinylpiperazines. acs.org The stereochemistry of the starting diacetate (cis or trans) and the choice of solvent and ligands can influence the reaction pathway and the isomeric form of the product. researchgate.net
Cross-Metathesis: A significant application is in olefin cross-metathesis, a powerful tool for creating new carbon-carbon double bonds. The reaction of cis-2-butene-1,4-diyl diacetate with renewable resources like methyl oleate (B1233923) (derived from vegetable oils) has been studied extensively. beilstein-journals.orgnih.gov This transformation, often using ruthenium-based catalysts, produces valuable α,ω-difunctionalized intermediates. semanticscholar.orgnih.gov These products can serve as monomers for creating sustainable and functional polymers. beilstein-journals.orgnih.gov The efficiency of this cross-metathesis is highly dependent on the catalyst system and reaction conditions. rsc.orgrsc.org
Enzymatic Reactions: The ester linkages in but-2-ene-1,4-diyl diacetate are susceptible to enzymatic hydrolysis. Lipases, such as porcine pancreas lipase (B570770) (PPL), can be used for the regioselective hydrolysis of related 2-aryl-2-butene-1,4-diyl diacetates, affording monoacetates in high yields. researchgate.net This biocatalytic approach allows for selective transformations under mild conditions and is valuable for the synthesis of chiral intermediates. researchgate.netresearchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound Note: Discrepancies exist in reported values across different sources. vulcanchem.com
| Property | Value | Source |
| CAS Registry Number | 5860-35-5 | vulcanchem.com |
| Molecular Formula | C₈H₁₂O₄ | vulcanchem.comnih.gov |
| Molecular Weight | 172.18 g/mol | vulcanchem.com |
| Boiling Point | 89–92 °C (at reduced pressure) | vulcanchem.com |
| Density | 1.065 g/cm³ | vulcanchem.com |
| Synonyms | 2-Butenylidene diacetate, Crotonylidene diacetate | vulcanchem.com |
Table 2: Comparison of Butene Diacetate Isomers
| Compound Name | Structure Type | Key Applications |
| This compound | Geminal diacetate (Acylal) | Precursor for aldehydes; potential in transition metal catalysis (largely unexplored). vulcanchem.commdpi.com |
| (Z)-But-2-ene-1,4-diyl diacetate | Vicinal, cis diacetate | Olefin cross-metathesis; palladium-catalyzed allylic substitutions; enzymatic reactions. beilstein-journals.orgresearchgate.netmdpi.com |
| (E)-But-2-ene-1,4-diyl diacetate | Vicinal, trans diacetate | Less reactive in some metathesis reactions; studied in isomerization reactions. semanticscholar.orgresearchgate.net |
Structure
3D Structure
Properties
CAS No. |
5860-35-5 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
[(E)-1-acetyloxybut-2-enyl] acetate |
InChI |
InChI=1S/C8H12O4/c1-4-5-8(11-6(2)9)12-7(3)10/h4-5,8H,1-3H3/b5-4+ |
InChI Key |
YSKRCULMSHXOLA-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C(OC(=O)C)OC(=O)C |
Canonical SMILES |
CC=CC(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for But 2 Ene 1,4 Diyl Diacetate
Established Laboratory-Scale Synthesis Routes
Esterification of 2-Butene-1,4-diol with Acetic Anhydride (B1165640)
A principal and straightforward method for synthesizing but-2-ene-1,4-diyl diacetate is the direct esterification of 2-butene-1,4-diol. vulcanchem.com This reaction involves treating the diol with an acetylating agent, typically acetic anhydride, to convert both hydroxyl groups into acetate (B1210297) esters.
The esterification is commonly conducted under acid-catalyzed conditions. vulcanchem.com Catalysts such as p-toluenesulfonic acid (pTsOH) are effective in promoting the reaction. ajchem-a.com The process necessitates anhydrous or low-water conditions to prevent the premature hydrolysis of the acetic anhydride reagent into the less reactive acetic acid, which would diminish the efficiency of the acetylation. The reaction is typically performed using an excess of acetic anhydride, which can also serve as the solvent, or in the presence of a non-participating solvent like pyridine (B92270). ajchem-a.combeilstein-journals.org The use of pyridine can also help to neutralize the acetic acid byproduct formed during the reaction.
Reaction temperature is a critical parameter for driving the esterification to completion. While the formation of the monoester intermediate, 4-hydroxybut-2-en-1-yl acetate, can occur under relatively mild conditions, the subsequent esterification of the second hydroxyl group to form the final diacetate product is often more challenging. echemi.com An increase in temperature is generally required to achieve full conversion to the diester. echemi.com Reaction temperatures can vary, with some related acetylation processes being carried out at temperatures ranging from 50°C to 140°C, depending on the specific substrate and catalytic system employed. ajchem-a.comgoogle.com
For a symmetrical substrate like 2-butene-1,4-diol, regioselectivity typically refers to the relative reactivity of the two equivalent hydroxyl groups and the propensity to form mono- or di-substituted products. The primary challenge is achieving complete di-acetylation. After the first hydroxyl group is esterified, the electron-withdrawing nature of the newly introduced acetate group reduces the nucleophilicity of the remaining hydroxyl group. echemi.com This deactivating effect makes the second esterification step inherently more difficult than the first, often resulting in mixtures of the monoester and diester if the reaction conditions are not optimized. echemi.com To overcome this, forcing conditions, such as elevated temperatures or extended reaction times, are necessary to ensure the formation of but-2-ene-1,4-diyl diacetate with high yield.
Optimization of Temperature for Complete Conversion
Palladium-Catalyzed Addition Reactions
Advanced synthetic routes utilizing transition-metal catalysis provide an alternative pathway to but-2-ene-1,4-diyl diacetate and its derivatives. These methods often offer high chemo- and stereoselectivity under mild conditions. researchgate.net
A notable palladium-catalyzed method allows for the synthesis of 2-substituted (Z)-but-2-ene-1,4-diyl diacetates. This reaction involves the palladium-catalyzed addition of an alkylboronic acid across the triple bond of but-2-yne-1,4-diyl diacetate. researchgate.net The process typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium carbonate. researchgate.net The reaction is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF) at an elevated temperature, for instance, 80°C. researchgate.net This method is valuable for creating a diverse range of substituted diacetates by varying the alkyl group on the boronic acid. Yields are generally moderate to good, although they can be influenced by the steric and electronic properties of the specific alkylboronic acid used. researchgate.net
Table 1: Palladium-Catalyzed Synthesis of 2-Substituted (Z)-but-2-ene-1,4-diyl Diacetates researchgate.net
| Entry | Alkylboronic Acid (R-B(OH)₂) | Product | Yield (%) |
| 1 | n-Hexylboronic acid | (Z)-2-n-Hexylbut-2-ene-1,4-diyl diacetate | 67 |
| 2 | Cyclohexylboronic acid | (Z)-2-Cyclohexylbut-2-ene-1,4-diyl diacetate | 62 |
| 3 | n-Octylboronic acid | (Z)-2-n-Octylbut-2-ene-1,4-diyl diacetate | 57 |
| 4 | Phenylboronic acid | (Z)-2-Phenylbut-2-ene-1,4-diyl diacetate | 64 |
| 5 | 2-Methylphenylboronic acid | (Z)-2-(o-Tolyl)but-2-ene-1,4-diyl diacetate | 14 |
| 6 | 4-Fluorophenylboronic acid | (Z)-2-(4-Fluorophenyl)but-2-ene-1,4-diyl diacetate | 76 |
| Reaction Conditions: But-2-yne-1,4-diyl diacetate, Alkylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 80°C. |
Regio- and Stereoselectivity in Palladium-Catalyzed Processes
Palladium-catalyzed reactions are a cornerstone in the synthesis of allylic compounds, offering a powerful tool for controlling both regioselectivity and stereoselectivity. In the context of but-2-ene-1,4-diyl diacetate and its derivatives, palladium catalysis facilitates the introduction of functional groups with high precision.
The isomerization of (Z)-1,4-diacetoxy-2-butene to its (E)-isomer can be achieved using a palladium catalyst, such as Pd(PPh₃)₄. The solvent plays a critical role in the reaction mechanism and, consequently, the product distribution. In a solvent like tetrahydrofuran (B95107) (THF), the formation of the (E)-isomer is believed to proceed primarily through an η¹-allylpalladium intermediate. Conversely, in a more polar solvent like dimethylformamide (DMF), an η³-allylpalladium intermediate is thought to be the key player. researchgate.net
Furthermore, palladium-catalyzed decarboxylative acyloxylation provides a direct route to (Z)‐2‐butene‐1,4‐diol monoesters. This method utilizes vinyl ethylene (B1197577) carbonates and various carboxylic acids under mild conditions, demonstrating excellent regio- and stereoselectivity. researchgate.net The synthesis of 2-substituted (Z)-but-2-ene-1,4-diyl diacetates can also be accomplished through the palladium-catalyzed addition of alkylboronic acids to but-2-yne-1,4-diyl diacetate. researchgate.net The yields of these reactions can be influenced by the nature of the substituents on the boronic acid. researchgate.net
For more complex systems, such as the desymmetrization of meso-cycloalkenediol derivatives, chiral palladium catalysts are employed to selectively displace one of the leaving groups. acs.org This approach is valuable for creating chiral building blocks for biologically active molecules. acs.org The regioselectivity in these reactions is often controlled by steric factors, favoring nucleophilic attack at the less hindered allylic position. acs.org
Enzymatic Approaches to Mono- and Diacetates
Enzymatic methods, particularly those employing lipases, offer a green and highly selective alternative to traditional chemical synthesis for the preparation of mono- and diacetates of butene-1,4-diol derivatives.
Regioselective Acetylation of 2-Aryl-2-butene-1,4-diols using Porcine Pancreas Lipase (B570770) (PPL)
Porcine pancreas lipase (PPL) has proven to be an effective biocatalyst for the regioselective acetylation of 2-aryl-2-butene-1,4-diols. When these diols are treated with vinyl acetate in the presence of PPL, the acetylation occurs selectively at the primary hydroxyl group, affording the corresponding 3-aryl-4-hydroxy-2-butenyl acetates in high yields (83–93%). oup.comresearchgate.net This regioselectivity is a key advantage, allowing for the specific modification of one hydroxyl group while leaving the other untouched. researchgate.net The reaction is typically carried out with an excess of the acyl donor, vinyl acetate, and a significant weight percentage of the lipase. oup.comresearchgate.net
| Substrate | Product | Yield (%) |
| 2-Aryl-2-butene-1,4-diol | 3-Aryl-4-hydroxy-2-butenyl acetate | 83-93 |
This table summarizes the yields for the PPL-catalyzed regioselective acetylation of 2-aryl-2-butene-1,4-diols. Data sourced from oup.comresearchgate.net.
Hydrolysis of Diacetates to Monoacetates via Lipase Catalysis
Lipases can also be employed for the reverse reaction: the regioselective hydrolysis of diacetates to monoacetates. In the case of 2-aryl-2-butene-1,4-diyl diacetates, treatment with PPL in an appropriate solvent system leads to the selective hydrolysis of one of the acetate groups. oup.comresearchgate.net This process yields the corresponding 2-aryl-4-hydroxy-2-butenyl acetates in good to excellent yields (68–95%). oup.comresearchgate.net The regioselectivity of the hydrolysis provides a convenient route to these valuable monoacetate intermediates. researchgate.net Lipases from other sources, such as Rhizopus oryzae, have also been used for the enantioselective desymmetrization of diacetate derivatives through hydrolysis. thieme-connect.de
| Substrate | Product | Yield (%) |
| 2-Aryl-2-butene-1,4-diyl diacetate | 2-Aryl-4-hydroxy-2-butenyl acetate | 68-95 |
This table summarizes the yields for the PPL-catalyzed hydrolysis of 2-aryl-2-butene-1,4-diyl diacetates. Data sourced from oup.comresearchgate.net.
Industrial Production Methods and Process Development
The industrial synthesis of but-2-ene-1,4-diyl diacetate and its precursors is driven by the need for key intermediates in the production of polymers and other bulk chemicals.
Synthesis from 1,3-Butadiene (B125203)
1,3-Butadiene is a readily available and cost-effective starting material for the large-scale production of C4 compounds.
One industrial route to 2-butene-1,4-diesters begins with the epoxidation of 1,3-butadiene. This process involves the reaction of butadiene with hydrogen peroxide in the presence of a titanium silicalite catalyst. To minimize the formation of byproducts like diepoxides and 1-butene-3,4-diol, the reaction is carried out under acidic conditions, maintaining a pH between 5 and 7. google.com The resulting monoepoxide, 1,2-epoxy-3-butene, is then subjected to a regioselective esterification to yield the desired 2-butene-1,4-diester. google.com This two-step process offers a pathway to these valuable intermediates with high yield and selectivity, making it attractive from an industrial standpoint. google.com The resulting butenediol derivatives are important precursors for the synthesis of 1,4-butanediol (B3395766), a monomer used in the production of polyurethanes and polyesters. google.com
Reaction with Alkali Metal Salts in Presence of Iodine/Iodine Halides
The synthesis of but-2-ene-1,4-diyl diacetate via the direct reaction of a precursor with an alkali metal salt in the presence of elemental iodine or iodine halides is not a widely documented or standard industrial method. However, a related process involves the use of alkali metal acetates to displace leaving groups from a butene backbone.
A notable synthesis route starts from dichlorobutenes, which are derivatives of butadiene. In a process for preparing acetic acid esters, 3,4-dichloro-1-butene (B1205564) or a mixture containing it and 1,4-dichloro-2-butene can be reacted with an alkali metal acetate, such as sodium acetate. google.com The key to selectively forming 1,4-diacetoxy-2-butene in this reaction is the presence of a specific catalyst. The addition of elemental metals like copper, iron, or zinc, or their salts, directs the reaction towards the desired 1,4-isomer. google.com This process is typically conducted at temperatures ranging from 70°C to 150°C. google.com
While this method utilizes an alkali metal salt (sodium acetate), it relies on a metal catalyst rather than iodine to facilitate the substitution and isomerization required to obtain the target product selectively. The starting dichlorobutenes themselves can be produced from the vapor-phase chlorination of butadiene. google.com
Gas-Phase Reaction with Oxygen and Acetic Acid using Palladium Catalysts
The acetoxylation of 1,3-butadiene in the gas phase using a palladium-based catalyst is a significant method for producing but-2-ene-1,4-diyl diacetate. This reaction is analogous to the well-known gas-phase synthesis of vinyl acetate from ethylene and acetic acid. sci-hub.se The process involves reacting 1,3-butadiene, acetic acid, and oxygen over a solid-supported palladium catalyst.
The catalyst system is crucial for the reaction's success, influencing both activity and selectivity. Various promoters and co-catalysts are often employed to enhance the performance of the palladium catalyst. For instance, a Pd-Sb-V-CsCl-KOAc catalyst has been studied for this gas-phase acetoxylation. juniperpublishers.com Another effective catalyst system involves palladium and tellurium supported on active carbon (Pd-Te-C), although this is more commonly associated with the liquid-phase process, it highlights the importance of promoters. sci-hub.sejuniperpublishers.com The role of tellurium is believed to be in the reoxidation of the palladium, similar to the function of copper in the Wacker process. sci-hub.se
In the gas-phase process, the reactants are passed over the fixed-bed catalyst at elevated temperatures. The reaction yields a mixture of cis- and trans-1,4-diacetoxy-2-butene, along with the main byproduct, 3,4-diacetoxy-1-butene. juniperpublishers.comresearchgate.net
Table 1: Catalyst Systems and Products in the Acetoxylation of Butadiene
| Catalyst System | Phase | Main Products | Selectivity for 1,4-isomer | Reference |
|---|---|---|---|---|
| Pd-Sb-V-CsCl-KOAc | Gas | 1,4-Diacetoxy-2-butene | Not specified | juniperpublishers.com |
| Pd-Te-C | Liquid | 1,4-Diacetoxy-2-butene | ~88-89% | sci-hub.sejuniperpublishers.com |
Considerations for Large-Scale Synthesis Efficiency
The large-scale synthesis of but-2-ene-1,4-diyl diacetate is a cornerstone of the modern production route to 1,4-butanediol (BDO) and its derivative, tetrahydrofuran (THF). sci-hub.seresearchgate.net The efficiency of this industrial process, pioneered by Mitsubishi Chemical, depends on several critical factors, primarily related to the catalytic acetoxylation of 1,3-butadiene. sci-hub.sechemicalbook.com
Catalyst Performance and Durability: The heart of the process is the heterogeneous catalyst, typically Pd-Te on an active carbon support for the liquid-phase reaction. sci-hub.sejuniperpublishers.com Achieving high activity and selectivity is paramount. The catalyst must favor the formation of the desired 1,4-diacetoxy-2-butene over the 3,4-isomer. Catalyst durability is another major concern, as leaching of the active metals (like palladium or rhodium in alternative systems) can reduce efficiency and increase costs. sci-hub.se
Table 2: Key Parameters in Industrial Synthesis of 1,4-Diacetoxy-2-butene
| Parameter | Typical Value/Condition | Significance | Reference |
|---|---|---|---|
| Process | Mitsubishi Chemical Process | Industrial standard from butadiene | sci-hub.sechemicalbook.com |
| Reaction Type | Liquid-phase oxidative acetoxylation | Heterogeneous catalysis | sci-hub.seresearchgate.net |
| Catalyst | Pd-Te on Active Carbon | High selectivity and activity | sci-hub.sejuniperpublishers.com |
| Temperature | 60 - 90 °C | Balances reaction rate and stability | sci-hub.se |
| Butadiene Conversion | ~80 - 85% | Optimized for selectivity | juniperpublishers.com |
| Selectivity (1,4-isomer) | ~88% | Maximizes desired product | juniperpublishers.com |
| Key Byproduct | 3,4-diacetoxy-1-butene | Recycled/Isomerized to improve yield | juniperpublishers.comkyushu-u.ac.jp |
| Downstream Steps | Hydrogenation, Hydrolysis | Conversion to 1,4-butanediol | sci-hub.sechemicalbook.com |
Mechanistic Insights into But 2 Ene 1,4 Diyl Diacetate Reactions
Fundamental Reactivity as an Ester Functional Groupgoogle.comresearchgate.net
The reactivity of but-2-ene-1,4-diyl diacetate is fundamentally influenced by its two ester functional groups. These groups are susceptible to cleavage through hydrolysis and transesterification reactions, often catalyzed by enzymes for enhanced selectivity.
Porcine pancreas lipase (B570770) (PPL) has been effectively used to catalyze the regioselective hydrolysis of 2-aryl-2-butene-1,4-diyl diacetates. researchgate.net In a mixture of dimethyl sulfoxide (B87167) (DMSO) and a phosphate (B84403) buffer, PPL selectively hydrolyzes one of the two ester groups, yielding the corresponding monoacetate. researchgate.net For instance, the hydrolysis of 2-phenyl-2-butene-1,4-diyl diacetate using PPL results in an 89% yield of the 2-phenyl monoacetate. researchgate.net This enzymatic approach demonstrates high regioselectivity, as the 3-aryl monoacetate isomers are generally not detected in the crude products. researchgate.net
The following table summarizes the results of PPL-catalyzed hydrolysis of various substituted 2-aryl-2-butene-1,4-diyl diacetates:
| Entry | Substituent on Benzene Ring | Product | Yield (%) |
| 1 | Phenyl | 2-phenyl monoacetate | 89 |
| 2 | Methoxy | 2-(4-methoxyphenyl) monoacetate | 92 |
| 3 | Methyl | 2-(4-methylphenyl) monoacetate | 91 |
| 4 | Fluoro | 2-(4-fluorophenyl) monoacetate | 85 |
| 5 | Chloro | 2-(4-chlorophenyl) monoacetate | 88 |
| Data sourced from hydrolysis reactions conducted in a 1:1 DMSO-Phosphate Buffer mixture with PPL. researchgate.net |
Similarly, PPL can catalyze the acylation of 2-substituted (Z)-but-2-ene-1,4-diols to produce monoacetates with high regioselectivity. researchgate.net
Detailed Mechanisms of Isomerization Reactions
Isomerization reactions of but-2-ene-1,4-diyl diacetate, particularly the rearrangement of the double bond, are facilitated by various catalysts and proceed through distinct mechanistic pathways.
Catalyst-Facilitated Rearrangement of the Double Bondgoogle.comresearchgate.net
The isomerization of (Z)-but-2-ene-1,4-diyl diacetate to its (E)-isomer and the corresponding 1,2-disubstituted-3-butene can be catalyzed by palladium complexes. researchgate.net The efficiency and outcome of this rearrangement are highly dependent on the solvent and the nature of the palladium catalyst used. researchgate.net For example, using PdCl2(MeCN)2 as a catalyst leads to a mixture of (E)-1,4-diacetoxy-2-butene and 1,2-diacetoxy-3-butene. researchgate.net The reaction proceeds more rapidly in tetrahydrofuran (B95107) (THF) than in dimethylformamide (DMF), with the formation of the (E)-isomer being more favored in DMF. researchgate.net
Ruthenium catalysts, such as the second-generation Grubbs (G2) and Hoveyda-Grubbs (HG2) catalysts, are also effective for the isomerization of (Z)-but-2-ene-1,4-diyl diacetate. researchgate.netmdpi.com Studies have shown that these reactions can proceed at significantly higher initial rates in benzotrifluoride (B45747) (BTF) compared to dichloromethane (B109758) (DCM), leading to rapid isomerization with high yields. researchgate.netmdpi.com
The table below compares the isomerization of (Z)-but-2-ene-1,4-diyl diacetate in different solvents using various ruthenium catalysts.
| Catalyst | Solvent | Conversion after 20 min (%) | Conversion after 24 h (%) |
| G1 | BTF | ~5 | ~20 |
| G1 | DCM | ~2 | ~15 |
| G2 | BTF | ~80 | >95 |
| G2 | DCM | ~40 | >95 |
| HG2 | BTF | ~90 | >95 |
| HG2 | DCM | ~55 | >95 |
| Data from isomerization reactions of (Z)-but-2-ene-1,4-diyl diacetate (c0 = 55.2 mM) with 0.1 mol% catalyst at 25 °C. mdpi.com |
Role of Allylpalladium Intermediates in Palladium-Catalyzed Isomerizationmdpi.com
In palladium-catalyzed isomerization, a key mechanistic feature is the formation of a π-allylpalladium intermediate. researchgate.netmdpi.com This intermediate arises from the electrophilic cleavage of an allylic C-H bond by a Pd(II) catalyst. mdpi.com The nature of this intermediate and its subsequent reactions are influenced by the solvent polarity. researchgate.net
In a solvent like THF, the isomerization of (Z)-1,4-diacetoxy-2-butene catalyzed by Pd(PPh3)4 is believed to proceed mainly through an η1-allylpalladium intermediate to form the (E)-isomer. researchgate.net In contrast, in a more polar solvent like DMF, an η3-allylpalladium intermediate is considered the primary key intermediate. researchgate.net The equilibrium between the different isomeric products and their concentrations depends on both the solvent and the substituents on the butene backbone. researchgate.net The formation of these intermediates is a critical step in various palladium-catalyzed allylic substitution reactions, where the π-allylpalladium species acts as an electrophile for nucleophilic attack. mdpi.comthieme-connect.de
Olefin Metathesis Mechanisms Involving But-2-ene-1,4-diyl Diacetate
But-2-ene-1,4-diyl diacetate is a valuable substrate in olefin metathesis, a powerful carbon-carbon double bond-forming reaction. beilstein-journals.orgcaltech.edu Its reactivity in this context is governed by the formation of metallacyclobutane intermediates and is influenced by the catalyst and reaction conditions.
Metallacyclobutane Formation in Ruthenium-Catalyzed Reactionsdntb.gov.ua
The generally accepted mechanism for ruthenium-catalyzed olefin metathesis, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the ruthenium alkylidene catalyst and the olefin. caltech.edu In the case of but-2-ene-1,4-diyl diacetate, the cis-isomer is more reactive than the trans-isomer. beilstein-journals.org The trans-isomer hinders the formation of the necessary metallacyclobutane intermediate required for the desired metathesis products. beilstein-journals.org
The cross-metathesis of methyl oleate (B1233923) with cis-2-butene-1,4-diyl diacetate, catalyzed by various ruthenium catalysts, has been studied to produce value-added α,ω-difunctional monomers. beilstein-journals.org The reaction's efficiency is dependent on the catalyst loading and temperature, with higher temperatures favoring the cross-metathesis products. beilstein-journals.org
Propagation Routes and Kinetic Control of Stereoselectivityresearchgate.netresearchgate.netthieme-connect.comscience.gov
In olefin metathesis, the propagation phase involves the reaction of the activated catalyst with the substrate to generate the product and regenerate a propagating ruthenium alkylidene. nih.govacs.org The stereoselectivity of the reaction, leading to either E or Z isomers, is a critical aspect. nih.gov
Density functional theory (DFT) calculations have been used to explore the stereoselectivity of the cross-metathesis between allylbenzene (B44316) and 2-butene-1,4-diyl diacetate. nih.govacs.org These studies have investigated the kinetics of all possible propagation routes to understand how to control the formation of Z-stereoisomers. nih.gov For instance, an in silico-designed ruthenium-based complex with an anthracene-9-thiolate ligand was shown to restrict the formation of the E conformation of olefins, leading to Z-selective metathesis products with a calculated energy cost of only 13 kcal/mol. nih.gov
Influence of Catalyst Ligand Architecture on Reaction Pathways
The architecture of ligands coordinated to a metal catalyst is a pivotal factor in dictating the pathway of reactions involving but-2-ene-1,4-diyl diacetate and its derivatives. By strategically modifying the steric and electronic properties of the ligand, chemists can exert precise control over the stereoselectivity (the spatial arrangement of atoms in the product) and regioselectivity (the site of bond formation) of a transformation. This control is fundamental in asymmetric catalysis, where the goal is to produce a single desired stereoisomer of a chiral molecule.
Control of Stereoselectivity
The ligand framework is instrumental in creating a chiral environment around the metal center, which can differentiate between prochiral faces of the substrate or competing transition states, leading to high stereoselectivity.
In Ruthenium-Catalyzed Olefin Metathesis:
In the cross-metathesis of olefins like allylbenzene with 2-butene-1,4-diyl diacetate, the catalyst's ligand sphere is crucial for controlling the geometry of the newly formed double bond (E/Z selectivity). researchgate.netnih.gov Density functional theory (DFT) calculations have been employed to explore this influence. For instance, a second-generation Grubbs catalyst in the cross-metathesis of allylbenzene and 2-butene-1,4-diyl diacetate was predicted to yield an E/Z ratio of 5:1, which aligns well with experimental observations of 7:1. researchgate.net
To enhance Z-selectivity, novel ruthenium complexes have been designed. A complex featuring an anthracene-9-thiolate ligand was designed in silico to physically block the formation of the E-isomer via a "bottom-bound" mechanism. nih.govacs.org This steric hindrance from the bulky anthracene (B1667546) group forces the formation of the Z-isomer product, with calculations showing a low energy barrier for this pathway. nih.govacs.org Similarly, the isomerization of (Z)-but-2-ene-1,4-diyl diacetate is influenced by the catalyst generation; second-generation Grubbs (G2) and Hoveyda-Grubbs (HG2) catalysts promote faster isomerization to the E-isomer compared to the first-generation (G1) catalyst. mdpi.com
In Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA):
Perhaps the most profound influence of ligand architecture is seen in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. Here, chiral ligands are used to generate products with high enantiomeric excess (ee) and diastereomeric ratio (dr). A powerful strategy involves a dual catalytic system, such as a cooperative Pd/Cu system, for the desymmetrization of allylic geminal dicarboxylates. chinesechemsoc.orgchinesechemsoc.org In this system, two distinct chiral ligands are used—one for the palladium catalyst and one for the copper catalyst—to independently control the stereochemistry at two different forming centers. chinesechemsoc.org
By simply changing the chirality of the ligands used in the Pd/Cu system, all four possible stereoisomers of the product can be accessed from the same set of starting materials. chinesechemsoc.org For the reaction between (E)-3-phenylprop-2-ene-1,1-diyldiacetate and an imino ester, combinations of chiral palladium ligands (e.g., (R)- or (S)-L4) and chiral copper ligands (e.g., (S,Sp)- or (R,Rp)-L5) allowed for the selective synthesis of each stereoisomer in high yield, diastereomeric ratio, and enantiomeric excess. chinesechemsoc.orgchinesechemsoc.org
Table 1: Ligand-Controlled Stereodivergent Synthesis in Pd/Cu Dual Catalysis chinesechemsoc.org
| Pd Ligand | Cu Ligand | Product Stereoisomer | dr | ee (%) |
| (S)-L4 | (S,Sp)-L5 | (S,S)-3aa | >20:1 | >99 |
| (R)-L4 | (S,Sp)-L5 | (R,S)-3aa | >20:1 | >99 |
| (S)-L4 | (R,Rp)-L5 | (S,R)-3aa | >20:1 | >99 |
| (R)-L4 | (R,Rp)-L5 | (R,R)-3aa | >20:1 | >99 |
Slight modifications to the ligand structure can lead to dramatic changes in enantioselectivity. In a Pd-catalyzed asymmetric tandem allylic alkylation, a series of Monophos-derived N-P (MPN) ligands were screened. The results showed that minor alterations in the ligand's substituents could invert the direction of asymmetric induction or significantly impact the enantiomeric excess of the product. rsc.org
Control of Regioselectivity
Ligand architecture can also direct the outcome of reactions where multiple constitutional isomers can be formed. This is achieved by the ligand influencing which part of the substrate binds to the catalyst and undergoes reaction.
In palladium-catalyzed reactions, ligands play a key role in controlling whether a reaction occurs at one position or another. nih.gov For example, in the heteroannulation of o-bromoanilines with branched 1,3-dienes, the use of the ligand PAd₂ⁿBu was shown to provide access to 3-substituted indolines with excellent regioselectivity. nih.gov This control arises from the ligand's influence on the carbopalladation step of the reaction mechanism. nih.gov
A compelling example of ligand-switched regioselectivity is the palladium-catalyzed asymmetric allenylic alkylation of indoles. bohrium.com By employing P-chiral BIBOP-type ligands, the reaction can be directed to occur at either the N1 or C3 position of the indole (B1671886) ring. The selectivity is switched by changing the base and solvent conditions, but the ligand is essential for enabling the catalytic cycle that leads to these distinct products. bohrium.com This demonstrates how the interplay between the ligand and other reaction parameters can create highly selective and divergent synthetic pathways.
Catalysis in Chemical Transformations of But 2 Ene 1,4 Diyl Diacetate
Olefin Metathesis Catalysis
Olefin metathesis is a powerful and versatile chemical reaction that involves the redistribution of alkene bonds. But-2-ene-1,4-diyl diacetate is a valuable substrate in this field, participating in various metathetic transformations to produce a range of functionalized molecules and polymers.
Cross-Metathesis (CM) Reactions
Cross-metathesis (CM) is a specific type of olefin metathesis that occurs between two different alkenes. The reaction involving cis-2-butene-1,4-diyl diacetate is particularly useful for synthesizing α,ω-difunctional compounds, which serve as important precursors for polymer synthesis. beilstein-journals.orggrafiati.comnih.gov
The cross-metathesis of cis-2-butene-1,4-diyl diacetate with oleochemicals, such as methyl oleate (B1233923), provides a sustainable route to valuable difunctional monomers. beilstein-journals.orgresearchgate.net This reaction yields methyl 11-acetoxyundec-9-enoate and undec-2-enyl acetate (B1210297), which are key intermediates for producing various polymers. beilstein-journals.org The self-metathesis of methyl oleate, which produces octadec-9-ene and dimethyl octadec-9-enedioate, is a competing reaction that needs to be minimized to achieve high yields of the desired cross-metathesis products. beilstein-journals.org Studies have shown that this transformation can be achieved with high conversion rates and selectivity under mild conditions. beilstein-journals.orgresearchgate.net For instance, using a specific Schiff base ruthenium catalyst, nearly quantitative conversion of methyl oleate was achieved, yielding the desired cross-metathesis products with high selectivity. beilstein-journals.org The reaction's efficiency is also demonstrated in the cross-metathesis of ethyl oleate with cis-1,4-diacetoxy-2-butene (B1582018), which produces valuable commodity chemicals from relatively inexpensive starting materials. mdpi.com
Table 1: Cross-Metathesis of Methyl Oleate with cis-2-Butene-1,4-diyl Diacetate
| Reactants | Catalyst | Key Products | Significance |
| Methyl Oleate, cis-2-Butene-1,4-diyl diacetate | Ruthenium-based catalysts | Methyl 11-acetoxyundec-9-enoate, Undec-2-enyl acetate | Sustainable route to difunctional monomers for polymer synthesis. beilstein-journals.org |
A variety of ruthenium-based catalysts have been employed in the cross-metathesis of cis-2-butene-1,4-diyl diacetate, including phosphine-based and N-heterocyclic carbene (NHC) ruthenium catalysts. beilstein-journals.orggrafiati.comnih.gov These include the well-known Grubbs first and second-generation catalysts (G1, G2) and Hoveyda-Grubbs second-generation catalyst (HG2). researchgate.netresearchgate.netnih.govmdpi.com Schiff base ruthenium catalysts have also been shown to be highly effective. beilstein-journals.org The choice of catalyst significantly influences the reaction's efficiency, with NHC-based catalysts often demonstrating higher activity and selectivity compared to their phosphine-based counterparts. beilstein-journals.orgnih.gov For instance, in the cross-metathesis of methyl oleate, a Schiff base ruthenium catalyst ([Ru]-7) showed superior performance, leading to high conversions and yields of the cross-metathesis products. beilstein-journals.org The influence of different NHC ligands on the catalytic activity has also been a subject of study. rsc.org
Optimizing catalyst loading and reaction conditions is crucial for maximizing the yield and selectivity of the cross-metathesis reaction. Research on the cross-metathesis of methyl oleate and cis-2-butene-1,4-diyl diacetate has shown that a catalyst loading of around 1.0 to 1.5 mol% of the Schiff base ruthenium catalyst [Ru]-7 is necessary for efficient conversion. beilstein-journals.org Further increasing the catalyst amount did not significantly improve the conversion or yield. beilstein-journals.org
Reaction temperature also plays a critical role. While the conversion of methyl oleate appears to be less dependent on temperature, the selectivity towards cross-metathesis products increases with higher temperatures. beilstein-journals.org For example, increasing the temperature from 30 °C to 50 °C favored the formation of cross-metathesis products over the self-metathesis of methyl oleate. beilstein-journals.org The reaction time is another important parameter, with optimal times typically being several hours to ensure high conversion. beilstein-journals.org
Table 2: Optimization of Catalyst Loading for Cross-Metathesis of Methyl Oleate and cis-2-Butene-1,4-diyl Diacetate using [Ru]-7 Catalyst
| Catalyst Loading (mol %) | Methyl Oleate Conversion (%) | Cross-Metathesis Product Yield (%) |
| 0.1 | 15 | 2 |
| 1.5 | 94 | 66 |
Data extracted from a study optimizing reaction conditions. beilstein-journals.org
The choice of solvent can significantly impact the rate and selectivity of olefin metathesis reactions. While dichloromethane (B109758) (DCM) is a commonly used solvent, its toxicity has prompted the search for more environmentally friendly alternatives. researchgate.netnih.govmdpi.com Benzotrifluoride (B45747) (BTF) has emerged as a promising green solvent for these reactions. researchgate.netnih.govmdpi.comsciprofiles.com
Table 3: Effect of Solvent on the Isomerization of (Z)-but-2-ene-1,4-diyl diacetate
| Catalyst | Solvent | Key Finding |
| Grubbs G2, Hoveyda-Grubbs HG2 | Benzotrifluoride (BTF) | Significantly higher initial isomerization rates compared to Dichloromethane (DCM). researchgate.netnih.govmdpi.com |
| Grubbs G2, Hoveyda-Grubbs HG2 | Dichloromethane (DCM) | Slower initial isomerization rates compared to Benzotrifluoride (BTF). researchgate.netnih.govmdpi.com |
Optimization of Catalyst Loading and Reaction Conditions
Ring-Opening Metathesis Polymerization (ROMP)
In addition to cross-metathesis, cis-1,4-diacetoxy-2-butene serves as an effective chain transfer agent (CTA) in ring-opening metathesis polymerization (ROMP). acs.orgrsc.orgresearchgate.net This application is particularly valuable for controlling the molecular weight of polymers and for synthesizing telechelic polymers, which are polymers with functionalized end-groups. acs.orgrsc.org
For instance, hydroxyl-functionalized telechelic polycyclooctadiene has been prepared using cis-1,4-diacetoxy-2-butene as a CTA during the ROMP of 1,5-cyclooctadiene. acs.org These hydroxy-terminated polymers can then act as macroinitiators for the polymerization of other monomers, such as d,l-lactide, to form ABA triblock copolymers. acs.org The use of stereoretentive dithiolate Ru carbene catalysts in combination with cis-1,4-diacetoxy-2-butene as a CTA allows for precise control over the cis content, molar mass, and the introduction of acetoxy end-groups in the resulting polymer. rsc.org This methodology has been successfully applied to the synthesis of all-cis telechelic polycyclooctene. rsc.org
Role in High Molecular Weight Polymer Production
Isomerization Catalysis
The isomerization of but-2-ene-1,4-diyl diacetate, particularly the conversion of the (Z)-isomer to the more stable (E)-isomer, is a significant transformation facilitated by specific catalysts.
Ruthenium-based catalysts, specifically the second-generation Grubbs (G2) and Hoveyda-Grubbs (HG2) catalysts, are highly effective for the isomerization of (Z)-but-2-ene-1,4-diyl diacetate. nih.govmdpi.com The reaction kinetics are strongly influenced by the solvent. Studies comparing dichloromethane (DCM) and benzotrifluoride (BTF) found that isomerization proceeds with significantly higher initial rates in BTF. mdpi.comresearchgate.net This leads to rapid isomerization with high yields in a shorter time frame compared to reactions run in DCM. nih.govdntb.gov.ua In BTF, the induction periods observed before the onset of isomerization are also significantly shorter than in DCM. mdpi.com
Table 2: Isomerization of (Z)-but-2-ene-1,4-diyl diacetate with Ru Catalysts in Different Solvents
This table presents the conversion rates for the isomerization of (Z)-but-2-ene-1,4-diyl diacetate using Grubbs G1, G2, and Hoveyda-Grubbs HG2 catalysts in Benzotrifluoride (BTF) and Dichloromethane (DCM) after 20 minutes and 24 hours.
| Catalyst | Solvent | Conversion after 20 min (%) | Conversion after 24 h (%) |
| G1 | BTF | 0 | 1 |
| G1 | DCM | 0 | 0 |
| G2 | BTF | 83 | 92 |
| G2 | DCM | 31 | 91 |
| HG2 | BTF | 85 | 92 |
| HG2 | DCM | 27 | 92 |
Data adapted from kinetic investigations of isomerization reactions. mdpi.com
Palladium(II) complexes also serve as catalysts for the isomerization of (Z)-1,4-diacetoxy-2-butene. researchgate.net The use of PdCl2(MeCN)2 as a catalyst in solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) results in a mixture of the starting (Z)-isomer, the product (E)-isomer, and a rearranged product, 1,2-diacetoxy-3-butene. researchgate.net The reaction proceeds faster in THF than in DMF. However, the formation of the desired (E)-isomer is more favored in DMF. researchgate.net This highlights the crucial role of the solvent in directing the reaction pathway and product distribution when using palladium catalysts. researchgate.net
Grubbs G2 and Hoveyda-Grubbs HG2 Catalysts in Isomerization
Esterification and Hydrolysis Catalysis
The formation and cleavage of the ester bonds in but-2-ene-1,4-diyl diacetate are fundamental reactions, often requiring catalysis.
The synthesis of but-2-ene-1,4-diyl diacetate can be achieved through the esterification of the corresponding diol with acetic acid or its anhydride (B1165640). This process is typically accelerated by an acid catalyst. vulcanchem.comlookchem.com Solid acid catalysts, such as biomass-derived β-cyclodextrin-SO3H, have been explored for such esterification reactions, offering a potentially more sustainable catalytic route. lookchem.com In industrial settings, strong acids like sulfuric acid are often employed to catalyze the esterification reaction between 1,4-butanediol (B3395766) and acetic acid. vulcanchem.com Furthermore, porcine pancreas lipase (B570770) has been used to catalyze the regioselective hydrolysis of 2-aryl-2-butene-1,4-diyl diacetates, demonstrating the utility of enzymatic catalysts in transformations of related substrates. researchgate.net
Enzymatic Catalysis for Regioselective Transformations (e.g., Porcine Pancreas Lipase)
Enzymatic catalysis offers a powerful tool for achieving regioselective transformations of poly-functionalized molecules like but-2-ene-1,4-diyl diacetate and its derivatives. Lipases, in particular, have demonstrated significant utility in discriminating between sterically and electronically similar functional groups within a substrate. Porcine Pancreas Lipase (PPL) is a widely used biocatalyst for these types of reactions due to its effectiveness in catalyzing the hydrolysis of primary alcohol esters. researchgate.net
The primary application of PPL in the context of but-2-ene-1,4-diyl diacetate derivatives is the regioselective hydrolysis of one of the two acetate groups. This desymmetrization process is highly valuable for generating chiral building blocks from meso- or prochiral substrates. For instance, the hydrolysis of 2-substituted (Z)-but-2-ene-1,4-diyl diacetates using PPL selectively yields the corresponding (Z)-4-hydroxybut-2-en-1-yl acetates. researchgate.netresearchgate.net Research has shown that the hydrolysis of 2-aryl-2-butene-1,4-diyl diacetates in the presence of PPL Type II can produce 2-aryl-4-hydroxy-2-butenyl acetates with yields ranging from 68% to 95%. researchgate.net This high degree of regioselectivity provides a convenient route to valuable monoacetate intermediates that are otherwise difficult to synthesize using conventional chemical methods. researchgate.netresearchgate.net
The reverse reaction, regioselective acylation of diols, is also effectively catalyzed by PPL. The acylation of 2-substituted (Z)-but-2-ene-1,4-diols using an acyl donor like vinyl acetate in the presence of PPL can regioselectively produce 3-substituted (Z)-4-hydroxybut-2-en-1-yl acylates. researchgate.netresearchgate.net These enzymatic methods are valued for their high specificity and operation under mild reaction conditions (e.g., temperature, pH), which often leads to higher conversion rates compared to traditional catalysts. researchgate.net
While PPL is a prominent example, other lipases from sources such as Rhizopus oryzae have also been employed for the enantioselective desymmetrization of related diacetate compounds, demonstrating the broad potential of enzymatic catalysis in this field. thieme-connect.de
Table 1: Enzymatic Hydrolysis of 2-Aryl-(Z)-but-2-ene-1,4-diyl Diacetates using Porcine Pancreas Lipase (PPL)
| Substrate (Ar = Aryl Group) | Enzyme | Product (Monoacetate) | Yield (%) | Reference |
| (Z)-2-Phenylbut-2-ene-1,4-diyl diacetate | PPL Type II | (Z)-4-Hydroxy-2-phenylbut-2-enyl acetate | 95% | researchgate.net |
| (Z)-2-(4-Methylphenyl)but-2-ene-1,4-diyl diacetate | PPL Type II | (Z)-4-Hydroxy-2-(4-methylphenyl)but-2-enyl acetate | 95% | researchgate.net |
| (Z)-2-(4-Methoxyphenyl)but-2-ene-1,4-diyl diacetate | PPL Type II | (Z)-4-Hydroxy-2-(4-methoxyphenyl)but-2-enyl acetate | 95% | researchgate.net |
| (Z)-2-(4-Chlorophenyl)but-2-ene-1,4-diyl diacetate | PPL Type II | (Z)-2-(4-Chlorophenyl)-4-hydroxybut-2-enyl acetate | 68% | researchgate.net |
Palladium(0)-Catalyzed Reactions with Nucleophiles
Palladium(0)-catalyzed reactions, particularly allylic substitutions, represent a cornerstone of modern synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.com But-2-ene-1,4-diyl diacetate and its analogues are excellent substrates for these transformations. The reaction typically proceeds through the formation of a key π-allylpalladium intermediate, which is then attacked by a nucleophile. thieme-connect.commdpi.com This methodology allows for the construction of complex molecular architectures from relatively simple starting materials.
A significant application of this chemistry is the asymmetric desymmetrization of meso-substrates like (Z)-but-2-ene-1,4-diyl diacetate. By using a chiral ligand in the Pd(0) catalyst system, it is possible to control the stereochemical outcome of the nucleophilic attack, leading to enantioenriched products. thieme-connect.comnih.gov This strategy has been used to synthesize a wide variety of chiral compounds.
The scope of nucleophiles that can be employed in these reactions is broad and includes stabilized carbon nucleophiles (e.g., malonates), as well as nitrogen, oxygen, and sulfur-based nucleophiles. nih.gov For example, the reaction of (Z)-but-2-ene-1,4-diyl diacetate with bifunctional nucleophiles, such as 1,2-dihydroxyarenes or 2-aminophenols, can lead to the formation of vinyl-substituted heterocycles. acs.org In a tandem process, the initial Pd-catalyzed allylic substitution is followed by an intramolecular cyclization to build heterocyclic rings like 2-vinyl-2,4-dihydro-benzo researchgate.netresearchgate.netdioxins or oxazines. acs.org
The mechanism involves the initial oxidative addition of Pd(0) to one of the acetate leaving groups of the diacetate substrate to form a π-allylpalladium(II) complex. mdpi.com Subsequent attack by a nucleophile can occur at one of the terminal carbons of the allyl system. In cascade reactions, this intermediate can undergo a second intramolecular allylic substitution to generate polycyclic products. thieme-connect.com The choice of ligand, solvent, and other reaction conditions can influence the regioselectivity and stereoselectivity of the transformation. researchgate.net
Table 2: Examples of Palladium(0)-Catalyzed Reactions of But-2-ene-1,4-diyl Diacetate with Nucleophiles
| Substrate | Nucleophile | Catalyst System | Product Type | Yield | ee | Reference |
| (Z)-But-2-ene-1,4-diyl diacetate | Catechol (1,2-dihydroxybenzene) | Pd₂(dba)₃, (R,R)-Fei-Phos | 2-Vinyl-2,3-dihydrobenzo[b] researchgate.netresearchgate.netdioxine | 90% | 39% | acs.org |
| (Z)-But-2-ene-1,4-diyl diacetate | 2-Aminophenol | Pd₂(dba)₃, (R,R)-Fei-Phos | 3,4-Dihydro-2-vinyl-2H-benzo[b] researchgate.netresearchgate.netoxazine | 92% | 15% | acs.org |
| (Z)-But-2-ene-1,4-diyl diacetate | N,N'-Diphenyl-1,2-diaminobenzene | Pd₂(dba)₃, (R,R)-Fei-Phos | 1,4-Diphenyl-2-vinyl-1,2,3,4-tetrahydroquinoxaline | 93% | 20% | acs.org |
| (Z)-But-2-ene-1,4-diyl bis(methyl carbonate) | Tosylhydrazine | [Pd(π-cinnamyl)Cl]₂ | (7Z)-1,5-bis((4-methylphenyl)sulfonyl)-3,4,6,9-tetrahydro-1,2,5,6-tetrazecine-3,8-dione | N/A | N/A | molaid.com |
Applications of But 2 Ene 1,4 Diyl Diacetate in Organic Synthesis
Versatile Intermediate in the Synthesis of Diverse Organic Compounds
But-2-ene-1,4-diyl diacetate's structure is conducive to a range of chemical transformations. It participates in palladium-catalyzed reactions with bifunctional nitrogen nucleophiles, demonstrating its utility in creating more complex molecular architectures. acs.orgacs.org The cis-isomer, in particular, exhibits high reactivity in metathesis reactions due to its configuration, which facilitates the formation of the necessary metallacyclobutane intermediate. beilstein-journals.orgsemanticscholar.org This reactivity is slightly tempered by the electron-withdrawing nature of the acetate (B1210297) groups. beilstein-journals.org The compound is recognized as an important organic chemical synthesis intermediate, valued for the dual functionalities it introduces into a molecule. cymitquimica.com
Precursor for α,ω-Difunctional Substrates
A significant application of But-2-ene-1,4-diyl diacetate is its role as a starting material for α,ω-difunctional substrates, which are crucial intermediates for polymer synthesis. beilstein-journals.orgsemanticscholar.orgnih.govbeilstein-journals.orgresearchgate.net Olefin cross-metathesis, an attractive and selective method, utilizes this compound to convert renewable raw materials into valuable difunctional molecules. beilstein-journals.orgnih.govbeilstein-journals.orggrafiati.com
The cross-metathesis of cis-2-butene-1,4-diyl diacetate with oleochemicals like methyl oleate (B1233923) is a well-studied reaction that yields valuable α,ω-difunctional products. beilstein-journals.orgnih.govbeilstein-journals.orgbeilstein-journals.org This reaction produces two key bifunctional esters: methyl 11-acetoxyundec-9-enoate and undec-2-enyl acetate. beilstein-journals.orgnih.gov These resulting molecules, which are protected α-hydroxy-ω-carboxylic acid derivatives, have potential applications in the synthesis of various polymers and lactones. nih.gov The reaction conditions can be optimized to achieve high conversion rates and selectivity for these cross-metathesis products. beilstein-journals.orgbeilstein-journals.org
Below is a data table summarizing the results of varying reaction temperatures on the cross-metathesis of methyl oleate (1) with cis-2-butene-1,4-diyl diacetate (2).
| Entry | Temperature (°C) | Conversion of 1 (%) | Yield of Cross-Metathesis Products (3 & 4) (%) | Yield of Self-Metathesis Products (5 & 6) (%) |
|---|---|---|---|---|
| 1 | 30 | 99 | 24 | 75 |
| 2 | 40 | 99 | 56 | 43 |
| 3 | 50 | 87 | 77 | 10 |
| 4 | 60 | 85 | 75 | 10 |
This table illustrates that at 50°C, the reaction achieves a high yield of the desired cross-metathesis products while suppressing the undesired self-metathesis of methyl oleate. beilstein-journals.orgsemanticscholar.org
The use of cis-2-butene-1,4-diyl diacetate in cross-metathesis reactions represents a significant contribution to sustainable chemistry. beilstein-journals.orgnih.govbeilstein-journals.orgbeilstein-journals.org These reactions often pair the diacetate with substrates derived from renewable resources, such as methyl oleate from plant oils. beilstein-journals.orgsemanticscholar.orgbeilstein-journals.orgbeilstein-journals.org This approach provides a green chemical pathway to produce value-added, difunctional monomers from inexpensive and renewable base chemicals. beilstein-journals.orgnih.govbeilstein-journals.orggrafiati.com Furthermore, the diacetate itself can be derived from renewable precursors like allyl alcohol, which can be obtained from glycerol. scispace.com This strategy aligns with the principles of green chemistry by utilizing sustainable feedstocks to create precursors for polymers, replacing fossil-based materials with carbon-neutral alternatives. scispace.comresearchgate.net
Synthesis of Bifunctional Esters and Other Derivatives
Role in Polymer Chemistry
But-2-ene-1,4-diyl diacetate is a key player in polymer chemistry, serving both as a source for functional monomers and as a direct precursor for certain types of resins. beilstein-journals.orgcymitquimica.combeilstein-journals.orgbeilstein-journals.orgacs.orgnih.gov
The α,ω-difunctional substrates synthesized from But-2-ene-1,4-diyl diacetate, such as methyl 11-acetoxyundec-9-enoate and undec-2-enyl acetate, are highly valuable as functional monomers. beilstein-journals.orgsemanticscholar.orgnih.govbeilstein-journals.orgbeilstein-journals.org These monomers can be used to prepare a diverse range of sustainable polymers. beilstein-journals.orgnih.govbeilstein-journals.org The presence of both an ester and an alkene group in these monomers allows for subsequent polymerization or chemical modification, leading to the creation of materials with tailored properties. nih.gov This approach is a cornerstone of producing new classes of polymers from renewable sources. beilstein-journals.orgbeilstein-journals.org
But-2-ene-1,4-diyl diacetate and its derivatives are directly implicated in the synthesis of polyesters and polyurethanes. cymitquimica.comacs.org The diester products from its cross-metathesis with fatty acid esters are ideal monomers for producing long-chain aliphatic polyesters. beilstein-journals.orgacs.org For instance, the cross-metathesis of tung oil with cis-1,4-diacetoxy-2-butene (B1582018) yields hexane-1,6-diyl diacetate, a precursor to 1,6-hexanediol, which is a high-value building block for commercial polyurethanes. researchgate.net
In a more direct application, 2-butene-1,4-diol, the precursor to the diacetate, is used to synthesize linear, olefinic urethane (B1682113) polymers. nih.gov The unsaturated bond is preserved during the initial polymerization and can be used for post-polymerization crosslinking to create shape-memory polymers. nih.gov This demonstrates the compound's integral role in developing advanced polymer systems like polyurethane resins. researchgate.netnih.gov
Formation of Polyallylic Alcohols
The synthesis of polyallylic alcohols, which are important monomers and intermediates in polymer and materials science, can be approached using derivatives of but-2-ene-1,4-diyl diacetate. While direct conversion is not commonly reported, a multi-step strategy involving olefin cross-metathesis provides a pathway to these structures.
In a notable study, cis-2-butene-1,4-diyl diacetate was utilized in a ruthenium-catalyzed cross-metathesis reaction with methyl oleate. researchgate.net This reaction yields two principal products: methyl 11-acetoxyundec-9-enoate and undec-2-enyl acetate. The latter, an α,ω-difunctional monomer, is a key intermediate that can be further processed to generate polyallylic alcohols. researchgate.net The transformation involves the hydrolysis of the acetate group to the corresponding alcohol, followed by polymerization of the resulting allylic alcohol monomer. This approach highlights the role of but-2-ene-1,4-diyl diacetate as a precursor to functionalized monomers for advanced polymer synthesis. researchgate.net
Building Block for Complex Carbocyclic Systems
But-2-ene-1,4-diyl diacetate and its derivatives are instrumental in the assembly of complex carbocyclic frameworks. The ability to generate a 1,4-dianion equivalent or to participate in cycloaddition and annulation reactions makes it a powerful tool for constructing fused and spirocyclic systems.
While direct applications of but-2-ene-1,4-diyl diacetate for the synthesis of fused carbocyclic alcohols are not extensively documented, its derivatives, particularly dicarbonates, are employed in palladium-catalyzed annulative allylic alkylation reactions to construct fused ring systems. These reactions demonstrate the potential of the C4 backbone of but-2-ene-1,4-diyl diacetate to be incorporated into polycyclic structures.
For instance, research has shown that (E)-but-2-ene-1,4-diyl dicarbonates react with 2-[(1H-indol-2-yl)methyl]malonates in the presence of a palladium catalyst to form dihydropyrido[1,2-a]indoles. researchgate.netrsc.org Although the resulting products are nitrogen-containing fused heterocycles rather than purely carbocyclic alcohols, this methodology illustrates a powerful strategy for ring fusion. The reaction proceeds with high regio- and stereoselectivity, affording complex polycyclic scaffolds. researchgate.netrsc.org This approach could potentially be adapted to all-carbon nucleophiles to access fused carbocyclic systems.
β,γ-Unsaturated ketones are important structural motifs in numerous natural products and are versatile intermediates in organic synthesis. researchgate.netnih.govsioc-journal.cn A novel pathway to these compounds involves the use of (2-butene-1,4-diyl)magnesium complexes, which can be generated from precursors like 1,4-dihalo-2-butenes, closely related to the diacetate.
Research has demonstrated that the reaction of substituted (2-butene-1,4-diyl)magnesium complexes with carboxylic esters or lactones at low temperatures generates a magnesium salt of a cyclopropanol (B106826) intermediate. researchgate.net This intermediate is highly versatile; upon protonation and warming, it undergoes an intramolecular rearrangement to afford β,γ-unsaturated ketones in high yields. researchgate.net This method provides a regioselective route to complex ketone structures from a common intermediate derived from a but-2-ene-1,4-diyl source. researchgate.net
Spiro γ-lactones are a class of compounds featuring a spirocyclic junction at the carbon adjacent to the carbonyl group of a γ-butyrolactone ring. These structures are present in various natural products. A convenient, one-pot synthesis of spiro γ-lactones has been developed utilizing (2-butene-1,4-diyl)magnesium complexes, which are prepared from conjugated dienes or their synthetic equivalents like 1,4-dichloro-2-butene. acs.orggoogle.com
The methodology involves the treatment of a substituted (2-butene-1,4-diyl)magnesium complex, generated using highly reactive Rieke magnesium, with a ketone at low temperature (-78 °C). acs.org The resulting adduct is then quenched with carbon dioxide, and subsequent acidic workup and warming lead to the formation of a spiro γ-lactone. acs.org This process efficiently constructs a spirocyclic system with a quaternary carbon center and a vinyl group at the β-position of the lactone ring. acs.org
Table 1: Synthesis of Spiro γ-Lactones using (2-Butene-1,4-diyl)magnesium Complexes This table is interactive. You can sort and filter the data by clicking on the headers.
| Ketone Reactant | Diene Precursor | Product (Spiro γ-Lactone) | Isolated Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohexanone | 1,3-Butadiene (B125203) | Spiro[4.5]decan-1-one, 2-vinyl- | 75 | acs.org |
| 2-Adamantanone | 1,3-Butadiene | Spiro[adamantane-2,2'-furan]-5'-one, 3'-vinyl- | 72 | acs.org |
| Acetophenone | 1,3-Butadiene | Dihydro-4-phenyl-4-vinyl-2(3H)-furanone | 68 | acs.org |
| Cyclopentanone | Isoprene | 3-methyl-2-vinyl-spiro[4.4]nonan-1-one | 70 | acs.org |
Preparation of β,γ-Unsaturated Ketones
Site-Selective Acylation of Polyol Compounds and Carbohydrates
The selective functionalization of hydroxyl groups in polyols and carbohydrates is a significant challenge in organic chemistry due to the presence of multiple reactive sites with similar properties. nih.gov But-2-ene-1,4-diyl diacetate, or more commonly the corresponding anhydride (B1165640) (succinic anhydride) or other acylating agents in conceptually related reactions, serves as a model for understanding and developing highly regioselective acylation reactions controlled by organocatalysts. These reactions can achieve selectivity that is independent of or even opposite to the intrinsic reactivity of the substrate's hydroxyl groups. nih.govnih.gov
The core principle of this catalyst-controlled selectivity lies in the use of specifically designed organocatalysts, often chiral, that can differentiate between various hydroxyl groups within a polyol or carbohydrate. nih.gov These catalysts can form non-covalent interactions or temporary covalent bonds with the substrate, directing the acyl group to a specific position. This allows for the acylation of less reactive secondary hydroxyl groups in the presence of more reactive primary ones, a transformation that is difficult to achieve with conventional methods. nih.govnih.gov
For example, studies have shown that certain chiral 4-pyrrolidinopyridine (B150190) or benzotetramisole-based organocatalysts can direct acylation to specific positions on glucose or other pyranoside derivatives. nih.gov The selectivity is often governed by subtle steric and electronic interactions between the catalyst-acyl intermediate and the carbohydrate substrate, such as cation-π interactions. In some cases, an inversion of regioselectivity can be achieved simply by using the enantiomer of the catalyst.
Table 2: Examples of Catalyst-Controlled Site-Selective Acylation of Polyols This table is interactive. You can sort and filter the data by clicking on the headers.
| Substrate | Acylating Agent | Catalyst | Major Product (Position of Acylation) | Selectivity (Ratio) | Reference |
|---|---|---|---|---|---|
| Octyl β-D-glucopyranoside | Isobutyric anhydride | Chiral 4-pyrrolidinopyridine deriv. | 4-O-Acyl | 94:6 (4-O:6-O) | acs.org |
| Methyl α-D-glucopyranoside | Isobutyric anhydride | (R)-Benzotetramisole | 2-O-Acyl | 1:13 (2-O:3-O) | |
| Methyl α-D-glucopyranoside | Isobutyric anhydride | (S)-Benzotetramisole | 3-O-Acyl | >20:1 (3-O:2-O) | |
| 4,6-O-Benzylidene-α-D-mannopyranoside | Acetic anhydride | Oligopeptide catalyst | 2-O-Acetyl | 15:1 (2-O:3-O) | dokumen.pub |
Computational and Theoretical Investigations of But 2 Ene 1,4 Diyl Diacetate Reactivity
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction pathways involved in the metathesis of but-2-ene-1,4-diyl diacetate. mdpi.com By modeling the potential energy surfaces of catalytic cycles, researchers can identify key intermediates and transition states, offering a molecular-level understanding of the reaction dynamics.
Exploration of Thermodynamic and Kinetic Descriptors
Computational studies have exhaustively explored the stereoselectivity of the cross-metathesis between but-2-ene-1,4-diyl diacetate and allylbenzene (B44316), catalyzed by a second-generation Grubbs catalyst, by calculating key thermodynamic and kinetic descriptors. mdpi.com These descriptors, such as Gibbs free energy (ΔG) of reaction intermediates and the activation energies (ΔG‡) of transition states, are crucial for predicting reaction feasibility and product distribution. mdpi.comresearchgate.net
For instance, in the cross-metathesis reaction to produce 4-phenyl-2-buten-1-yl acetate (B1210297), DFT calculations of all possible propagation routes predicted an E/Z isomer distribution of 5:1. mdpi.comresearchgate.net This computational finding is in good agreement with experimental results, which observed a 7:1 ratio, thereby validating the accuracy of the theoretical model. mdpi.comresearchgate.net Further analysis of the Gibbs free energy profiles for the propagation phase involving but-2-ene-1,4-diyl diacetate reveals detailed energetic changes. For example, the formation of one olefin coordinate intermediate (OCP2) was found to be nearly thermoneutral (ΔG = 0.1 kcal/mol), with a subsequent [2+2] cycloaddition barrier of ΔG1‡ = 10.9 kcal/mol. acs.org The resulting metallacyclobutane intermediate is destabilized (ΔG1 = 9.0 kcal/mol), but the subsequent cycloreversion to products has a low energy barrier of only ΔG2‡ = 4.1 kcal/mol. acs.org
| Reaction Step | Thermodynamic/Kinetic Descriptor | Calculated Value (kcal/mol) | Catalyst System |
|---|---|---|---|
| Olefin Coordination (OCP2 Formation) | Gibbs Free Energy (ΔG) | 0.1 | Anthracene-thiolate Ru-complex |
| [2+2] Cycloaddition (from OCP2) | Activation Energy (ΔG1‡) | 10.9 | Anthracene-thiolate Ru-complex |
| Metallacyclobutane Formation (MCBP2) | Gibbs Free Energy (ΔG1) | 9.0 | Anthracene-thiolate Ru-complex |
| [2+2] Cycloreversion (from MCBP2) | Activation Energy (ΔG2‡) | 4.1 | Anthracene-thiolate Ru-complex |
| Z-Isomer Synthesis (Overall) | Energy Cost | 13 | Anthracene-thiolate Ru-complex |
Catalyst Activation Energy Barriers
A critical factor in any catalytic cycle is the initial activation of the precatalyst. DFT calculations have been employed to determine the energy barriers for this crucial step. For a computationally designed ruthenium complex with an anthracene-9-thiolate ligand used in the metathesis of but-2-ene-1,4-diyl diacetate, the energy barrier for the initiation route was found to be less than 15 kcal/mol. mdpi.comresearchgate.net This low barrier, primarily attributed to the dissociation of a Ru-pyridine bond, suggests that catalyst activation should proceed efficiently under mild, room-temperature conditions. mdpi.comresearchgate.net In other studies involving second-generation Grubbs catalysts, DFT predicts the highest energy barrier within the entire catalytic cycle to be approximately 20 kcal/mol, which is comparable to highly efficient Hoveyda-Grubbs-type catalysts. researchgate.net
| Catalyst System | Process | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Anthracene-thiolate Ru-complex | Catalyst Initiation (Ru-Pyridine Dissociation) | <15 |
| Second-Generation Grubbs Catalyst | Highest Barrier in Catalytic Cycle | ca. 20 |
Energy Decomposition Analysis (EDA) in Catalyst Design
Energy Decomposition Analysis (EDA) is a computational method used to dissect the interaction energy between molecular fragments—in this case, the catalyst and the substrate (e.g., but-2-ene-1,4-diyl diacetate)—into physically meaningful components. This model has been successfully applied to understand olefin metathesis reactions involving ruthenium complexes. researchgate.net The interaction energy (ΔEint) is typically broken down into contributions from electrostatic interactions, Pauli repulsion (steric effects), and orbital interactions (electronic effects).
In studies of related ruthenium-catalyzed olefin metathesis reactions, EDA has been crucial in determining whether steric or electronic effects are dominant in controlling selectivity. researchgate.net For example, in the design of Z-selective catalysts, EDA can quantify the reorganization energy (the energy required to distort the catalyst and olefin into their transition state geometries) and the interaction energy. mdpi.com The analysis might reveal that a lower reorganization energy for the catalyst fragment and favorable interaction energies are key to overcoming the reaction barrier. mdpi.com By scrutinizing these components, chemists can understand, for instance, that Z-selectivity is not controlled solely by steric hindrance but also by dominant electronic contributions. researchgate.net This insight is invaluable for the rational design of new catalysts with tailored properties for specific transformations involving substrates like but-2-ene-1,4-diyl diacetate.
In Silico Catalyst Design and Ligand Effects
Computational, or in silico, methods are at the forefront of modern catalyst development. For reactions involving but-2-ene-1,4-diyl diacetate, a ruthenium-based complex featuring a bulky anthracene-9-thiolate ligand was designed entirely computationally. mdpi.commdpi.com The design principle was to create a catalyst that would favor the formation of Z-isomers by sterically impeding the formation of the E-isomer. mdpi.comresearchgate.net This was achieved by engineering the ligand to promote a "bottom-bound" mechanism, where the olefin approaches the metal center from underneath the ligand plane, a pathway that the anthracene (B1667546) moiety makes highly favorable for the Z-product. mdpi.commdpi.comresearchgate.net
The effects of other ligands have also been computationally explored. Studies on various ruthenium catalysts show that altering ancillary ligands, such as substituting bidentate carboxylate ligands with monodentate ones, can significantly impact metathesis activity and selectivity. nih.gov Similarly, the electronic properties of N-heterocyclic carbene (NHC) ligands, specifically the nature of their aryl groups, can be tuned to enhance catalytic performance. nih.govnih.gov For example, replacing a standard mesityl-decorated NHC ligand with a smaller tolyl-bearing one can lead to improved yields in challenging cross-metathesis reactions. nih.gov These in silico experiments allow for the rapid screening of potential ligand modifications before undertaking complex and costly experimental synthesis.
Computational Assessment of Stereoselectivity
The control of stereoselectivity is a primary goal in many organic syntheses, and computational chemistry provides a direct means to assess and predict it. In the cross-metathesis of allylbenzene and but-2-ene-1,4-diyl diacetate, DFT calculations were used to explore the kinetics of all feasible reaction pathways leading to both E and Z products. mdpi.comresearchgate.net This exhaustive exploration led to a calculated E/Z product ratio of 5:1, closely matching the experimental outcome and demonstrating the predictive power of the computational approach. mdpi.comresearchgate.net
Furthermore, computational studies were instrumental in designing a novel catalyst specifically for Z-stereoselectivity. mdpi.com The in silico designed anthracene-thiolate Ru-complex was predicted to synthesize the Z-isomer of the metathesis product with a total energy cost of only 13 kcal/mol. mdpi.commdpi.com The calculations showed that the bulky thiolate ligand effectively blocks the pathway leading to the E-isomer. researchgate.net These findings have established a computational framework for designing Z-stereoselective catalysts based on a bottom-bound mechanism, offering an alternative to previous strategies that relied on side-bound approaches. researchgate.net
Structural Strain Analysis in Olefin Metathesis
The evaluation of structural strain in both the olefin substrate and the catalyst is another key aspect of computational analysis that provides deep insights for catalyst design. mdpi.comresearchgate.net In the context of the cross-metathesis involving but-2-ene-1,4-diyl diacetate, the structural strain of the olefin and the activated catalyst was computationally evaluated. mdpi.comresearchgate.net This type of analysis helps to reveal the subtle steric interactions that influence the energy of transition states and, consequently, the stereochemical outcome of the reaction.
This "strain-driven" approach to catalyst design focuses on how the inherent strain in the reactants and the steric pressures within the catalyst's coordination sphere guide the reaction toward a specific stereoisomer. mdpi.comresearchgate.net By quantifying the strain, researchers can better understand why certain catalyst-substrate combinations favor one pathway over another, leading to the development of catalysts that exploit these strain effects to achieve high stereoselectivity. researchgate.net
Stereochemical Aspects and Stereoselectivity in But 2 Ene 1,4 Diyl Diacetate Transformations
Geometric Isomers: Z- and E-But-2-ene-1,4-diyl Diacetate
But-2-ene-1,4-diyl diacetate exists as two geometric isomers: the Z-isomer (cis) and the E-isomer (trans). researchgate.net The spatial arrangement of the acetoxy groups relative to the double bond significantly influences the molecule's stability and reactivity. Generally, (Z)-alkenes are thermodynamically less stable than their (E)-isomer counterparts, which can make their synthesis more challenging. researchgate.net These isomers are key substrates in various synthetic procedures, including cross-metathesis reactions used to create valuable α,ω-difunctionalized monomers for polymer synthesis. beilstein-journals.orgnih.gov
The isomerization of the (Z)-isomer to the more stable (E)-isomer can be catalyzed by ruthenium-based complexes like the Grubbs and Hoveyda-Grubbs catalysts. otka-palyazat.huresearchgate.netmdpi.com This process is a key consideration in reactions where the stereochemical integrity of the starting material is desired.
In olefin metathesis reactions, the Z-isomer of but-2-ene-1,4-diyl diacetate generally exhibits higher reactivity compared to the E-isomer. beilstein-journals.org This difference is attributed to steric factors during the formation of the crucial metallacyclobutane intermediate with the catalyst. beilstein-journals.org The trans-configuration of the E-isomer presents greater steric hindrance, making it more difficult to form the required cyclic intermediate for the metathesis reaction to proceed. beilstein-journals.org Consequently, the Z-isomer is often the preferred substrate for cross-metathesis reactions, for example with methyl oleate (B1233923), to produce value-added chemical intermediates. beilstein-journals.orgnih.gov
Control of Stereoselectivity in Cross-Metathesis Reactions
Controlling the stereoselectivity in cross-metathesis (CM) reactions is a significant challenge in synthetic chemistry, as non-selective catalysts typically yield a mixture of E and Z isomers, which are often difficult and costly to separate. nih.gov The reaction between an olefin like allylbenzene (B44316) and but-2-ene-1,4-diyl diacetate is a model system for studying and developing stereoselective catalysts. nih.govresearchgate.netdoaj.org
Significant research has focused on designing catalysts that favor the formation of the Z-isomer. One strategy involves modifying ruthenium-based catalysts with specific ligands that create steric hindrance, guiding the olefin to coordinate in a way that leads to the Z-product. nih.govacs.org For instance, a ruthenium complex with an anthracene-9-thiolate ligand was designed in silico to restrict the formation of the E-conformation through a "bottom-bound" mechanism, demonstrating a pathway to Z-isomers with a low energy cost. nih.govacs.org Other approaches include the use of molybdenum and tungsten-based catalysts, which were among the first to achieve high Z-selectivity (ratios >98:2). nih.gov For ruthenium catalysts, the incorporation of Z-inducing ligands such as thiolates, sulfonates, and phosphates has been explored to improve selectivity. nih.gov
The final distribution of E and Z isomers in a cross-metathesis reaction is influenced by several factors. The choice of catalyst and its ancillary ligands is paramount. rsc.org Highly active ruthenium catalysts, while achieving fast conversions, can also promote secondary metathesis, leading to the isomerization of the initially formed kinetic product mixture toward the more thermodynamically stable E-isomer. rsc.org
Computational studies using density functional theory (DFT) on the cross-metathesis of allylbenzene and 2-butene-1,4-diyl diacetate with a second-generation Grubbs catalyst predicted an E/Z distribution of 5:1, which aligns with experimental observations of 7:1. researchgate.netdoaj.orgacs.org This highlights the inherent preference for the E-product with standard catalysts. Reaction temperature also plays a role; in the cross-metathesis of methyl oleate with (Z)-but-2-ene-1,4-diyl diacetate, higher temperatures favored the cross-metathesis products over self-metathesis, suggesting that thermal activation of the diacetate is necessary for efficient reaction. beilstein-journals.orgnih.gov
Table 1: Effect of Reaction Temperature on the Cross-Metathesis of Methyl Oleate (1) with (Z)-But-2-ene-1,4-diyl diacetate (2) Reaction conditions: 1.5 mol % [Ru]-7 catalyst, 5 hours.
| Entry | Temperature (°C) | Conversion of 1 (%) | Yield of CM products (%) |
| 1 | 30 | >92 | 61 |
| 2 | 40 | >92 | 72 |
| 3 | 50 | >92 | 77 |
| 4 | 60 | >92 | 75 |
Data sourced from Beilstein Journal of Organic Chemistry. nih.gov
The solvent used in olefin metathesis can have a significant impact on reaction rates and, in some cases, isomer ratios. Dichloromethane (B109758) (DCM) is a common solvent, but research has explored alternatives like benzotrifluoride (B45747) (BTF) as a more environmentally suitable medium. researchgate.netmdpi.comresearchgate.net In the isomerization of (Z)-but-2-ene-1,4-diyl diacetate using second-generation Grubbs (G2) and Hoveyda-Grubbs (HG2) catalysts, the reaction proceeds at a significantly higher initial rate in BTF compared to DCM. researchgate.netmdpi.comresearchgate.net While the solvent choice dramatically affects the rate, the equilibrium E/Z isomer ratios reached after extended time are nearly identical in both solvents. researchgate.net
Table 2: Isomerization of (Z)-But-2-ene-1,4-diyl diacetate in Different Solvents Reaction conditions: 0.1 mol% catalyst, 25 °C.
| Catalyst | Solvent | Initial Rate Constant k (10⁻⁴ s⁻¹) | Conversion after 20 min (%) | Conversion after 24 h (%) |
| G2 | BTF | 2.9 ± 0.2 | 30 | 94 |
| G2 | DCM | 0.4 ± 0.0 | 4 | 93 |
| HG2 | BTF | 2.7 ± 0.1 | 29 | 95 |
| HG2 | DCM | 0.9 ± 0.0 | 10 | 95 |
Data adapted from Molecules (MDPI). mdpi.com
Factors Influencing E/Z Product Distribution
Regioselectivity in Functionalization and Hydrolysis
Enzymes are highly effective catalysts for the regioselective functionalization of polyol compounds like the derivatives of but-2-ene-1,4-diol. Porcine pancreas lipase (B570770) (PPL) has been used to achieve highly regioselective hydrolysis of 2-substituted (Z)-but-2-ene-1,4-diyl diacylates. researchgate.net In the case of 2-aryl-substituted (Z)-but-2-ene-1,4-diyl diacetates, hydrolysis in the presence of PPL selectively affords the corresponding 2-aryl-4-hydroxy-2-butenyl acetates in high yields (68-95%). researchgate.netresearchgate.net This enzymatic approach allows for the specific deprotection of one of the two acetate (B1210297) groups, providing a valuable method for synthesizing mono-functionalized building blocks that would be difficult to obtain through traditional chemical methods. researchgate.netresearchgate.net
Future Research Directions for Butene Diacetates
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of butene diacetates, particularly geminal diacetates like 2-butene-1,1-diyl diacetate, relies heavily on catalytic processes. Future research is increasingly focused on developing catalysts that offer higher selectivity, operate under milder conditions, and are more environmentally benign.
Traditionally, the synthesis of 1,1-diacetates (acylals) from aldehydes, such as crotonaldehyde (B89634) to produce this compound, has been achieved using various Lewis and Brønsted acid catalysts. However, many of these methods suffer from drawbacks like harsh reaction conditions, the use of toxic catalysts, and difficulty in catalyst recovery.
Recent advancements have seen the introduction of more efficient and reusable catalytic systems. For instance, zirconium(IV) chloride has been demonstrated as a mild and efficient catalyst for the high-yield preparation of geminal diacetates from aldehydes with acetic anhydride (B1165640) under solvent-free conditions. organic-chemistry.org This method is advantageous due to its simplicity and the use of an inexpensive and environmentally friendly catalyst. organic-chemistry.org Similarly, silica-bonded S-sulfonic acid has been employed as a recyclable solid acid catalyst for the synthesis of 1,1-diacetates under mild, solvent-free conditions at room temperature. researchgate.net
Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4), have also emerged as promising media and catalysts for the synthesis of acylals. researchgate.net These reactions can proceed in the absence of traditional acid catalysts, offering high to quantitative yields and the potential for catalyst recycling. researchgate.net The development of such systems that minimize waste and energy consumption is a key direction for future research.
Palladium-based catalysts have also been instrumental, particularly in the synthesis and isomerization of various butene diacetate isomers. acs.orgresearchgate.net For example, palladium complexes can catalyze the isomerization of propargylic acetates to form allylic geminal dicarboxylates. acs.org The future in this area lies in designing highly selective catalysts that can control the formation of specific isomers and enantiomers, especially for creating chiral centers in complex molecules.
Table 1: Comparison of Catalytic Systems for Geminal Diacetate Synthesis
| Catalyst System | Substrates | Conditions | Advantages |
| Zirconium(IV) chloride (ZrCl₄) | Aldehydes, Acetic Anhydride | Solvent-free | Mild, efficient, high yield, inexpensive catalyst. organic-chemistry.org |
| Silica-bonded S-sulfonic acid | Aromatic Aldehydes, Acetic Anhydride | Solvent-free, Room Temp | Recyclable solid catalyst, mild conditions. researchgate.net |
| [bmim]BF₄ (Ionic Liquid) | Aldehydes, Acetic Anhydride | Neutral, Mild | Avoids acid catalysts, high yields, reusable. researchgate.net |
| Ferric chloride (FeCl₃) | α,β-Unsaturated Aldehydes, Acid Anhydrides | Catalytic | Good yields, high isomeric purity. acs.org |
| Palladium(0) complexes | Propargylic acetates | Catalytic | Forms allylic geminal dicarboxylates. acs.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Exploration of New Synthetic Applications and Derivatization Strategies
The functional groups present in butene diacetates, namely the double bond and the diacetate moiety, offer a rich platform for a wide array of synthetic transformations and derivatizations. While isomers like 1,4-diacetoxy-2-butene have been used as intermediates for pharmaceuticals and in polymer chemistry, the synthetic utility of this compound is less explored. researchgate.net
Geminal diacetates are well-established as protecting groups for aldehydes due to their stability under neutral and basic conditions and their facile deprotection under acidic conditions. researchgate.net Beyond this classical role, allylic geminal dicarboxylates, including this compound, can act as carbonyl surrogates in asymmetric synthesis. acs.org For instance, they can undergo palladium-catalyzed asymmetric alkylations with nucleophiles like dialkyl malonates to generate new stereocenters with high enantiomeric excess. acs.org This strategy effectively translates to an asymmetric addition to a carbonyl group. acs.org
Future research will likely focus on expanding the repertoire of reactions involving these compounds. The double bond in this compound is a handle for various transformations, including epoxidation, dihydroxylation, and metathesis reactions, leading to a diverse range of functionalized molecules. Derivatization of the diacetate group, for example, through hydrolysis to the corresponding aldehyde followed by subsequent reactions, opens up further synthetic avenues. The development of one-pot or tandem reactions that utilize both functionalities simultaneously would be a particularly efficient and elegant strategy. acs.org
Expansion of Bio-Based and Sustainable Synthesis Routes
The increasing demand for sustainable chemical processes has spurred research into the production of butene diacetates from renewable resources. A significant area of focus is the use of bio-derived platform chemicals. For example, 2,3-butanediol (B46004) (2,3-BDO), which can be produced in large quantities from the fermentation of biomass, is a key precursor. encyclopedia.pubmdpi.com Butane-2,3-diyl diacetate, synthesized from 2,3-BDO and acetic acid, is a valuable flavor component and can be used as a building block. encyclopedia.pubmdpi.com
Another promising approach involves the cross-metathesis of oleochemicals, derived from plant oils, with butene derivatives. Research has demonstrated the ruthenium-catalyzed cross-metathesis of methyl oleate (B1233923) with cis-2-butene-1,4-diyl diacetate to produce α,ω-difunctional monomers. beilstein-journals.org These monomers are valuable precursors for polymers like polyesters and polyamides, offering a green alternative to petroleum-based materials. beilstein-journals.org
Table 2: Examples of Bio-Based Routes to Butene Diacetate Derivatives
| Bio-Based Feedstock | Target Molecule | Key Transformation | Potential Application |
| 2,3-Butanediol (2,3-BDO) | Butane-2,3-diyl diacetate | Esterification | Food additive, chemical intermediate. encyclopedia.pubmdpi.com |
| Methyl Oleate | Methyl 11-acetoxyundec-9-enoate | Cross-metathesis with cis-2-butene-1,4-diyl diacetate | Polymer synthesis. beilstein-journals.org |
| Erythritol | 3-Butene-1,2-diol | Deoxydehydration | Precursor for further derivatization. rsc.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Advanced Computational Modeling for Predictive Reaction Design
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the outcomes of chemical reactions involving butene diacetates. These methods allow for the detailed study of reaction mechanisms, transition states, and the factors controlling selectivity, which can significantly accelerate the development of new catalytic systems and synthetic protocols.
For example, DFT calculations have been used to investigate the stereoselectivity of the cross-metathesis between allylbenzene (B44316) and 2-butene-1,4-diyl diacetate. acs.org These studies can help in the in silico design of new catalysts with enhanced performance for specific transformations. acs.org Computational models have also been employed to study the oxidation kinetics of butene isomers, providing valuable data for developing comprehensive chemical kinetic models. acs.orgresearchgate.net
Future applications of computational modeling in this field will likely involve more complex systems. This includes modeling enzyme-catalyzed reactions to understand the basis of their high selectivity, predicting the properties of polymers derived from butene diacetate monomers, and screening large libraries of potential catalysts virtually to identify the most promising candidates for experimental validation. The synergy between computational prediction and experimental work will be crucial for the rapid advancement of butene diacetate chemistry.
Investigation of Under-Explored Isomers and Their Potential Utilities (e.g., this compound)
While significant research has been dedicated to isomers like 1,4-diacetoxy-2-butene, other isomers, such as this compound, remain largely under-explored. This particular compound, a geminal diacetate, possesses unique chemical properties that warrant further investigation.
This compound, also known as crotonaldehyde diacetate, can be synthesized from the α,β-unsaturated aldehyde, crotonaldehyde. acs.org Its structure, featuring a geminal diacetate group adjacent to a double bond, makes it a potentially valuable synthetic intermediate. As discussed, the geminal diacetate can serve as a protected aldehyde or as a precursor for asymmetric carbon-carbon bond formation. acs.org The conjugated double bond offers a site for a variety of addition and cycloaddition reactions.
The future research on this compound should focus on several key areas:
Optimized Synthesis: Developing highly efficient and selective catalytic methods for its synthesis from crotonaldehyde, potentially utilizing some of the novel catalytic systems mentioned previously.
Reactivity Mapping: A systematic study of its reactivity, exploring transformations at both the diacetate functionality and the carbon-carbon double bond. This includes its use in Diels-Alder reactions, Michael additions, and as a substrate in palladium-catalyzed cross-coupling reactions.
Polymer Chemistry: Investigating its potential as a monomer or co-monomer in polymerization reactions to create new materials with unique properties.
Biological Activity: Screening for potential biological activity, as many structurally related compounds exhibit interesting pharmacological properties.
The exploration of such under-explored isomers is crucial for expanding the chemical toolbox and discovering new applications for the butene diacetate family. A thorough investigation into the synthesis and reactivity of this compound could reveal it to be a highly versatile and valuable building block in organic synthesis.
Q & A
Q. What are the standard synthetic protocols for 2-Butene-1,1-diyl diacetate, and how is yield optimized?
this compound is typically synthesized via acetylation of diols or alkene precursors under catalytic conditions. A literature-based procedure involves reacting 1,3-phenylene derivatives with acetic anhydride in the presence of a Brønsted acid catalyst, achieving a 64% yield on a 50 mmol scale . Key optimization parameters include stoichiometric control of acetic anhydride, reaction temperature (80–100°C), and purification via recrystallization. Yield improvements are achieved by minimizing side reactions (e.g., over-acetylation) through stepwise addition of reagents .
Q. What analytical techniques are essential for characterizing this compound?
Core characterization methods include:
- NMR Spectroscopy : -NMR (δ 1.25–1.18 ppm for cyclopropyl CH, δ 3.51–3.45 ppm for –C(CH)) and -NMR (δ 62.48 ppm for –C(CH), δ 124.42 ppm for –C=C) .
- IR Spectroscopy : Peaks at 980.6 cm (C–O stretching) and 784.0 cm (C–H bending) .
- Mass Spectrometry : ESI-MS m/z 350.5 (M + H)+ for derivatives .
- Melting Point : 100.8–102.0°C for purified solids .
Q. How is this compound utilized in precursor synthesis for heterocyclic compounds?
The compound serves as a key intermediate in synthesizing pyrimidine-based carbocyclic nucleosides. For example, bromination of its cyclopropane derivative yields (2-bromo-2-(bromomethyl)cyclopropane-1,1-diyl) bis(methylene) diacetate, which undergoes deacetylation and coupling with purine bases to form antiviral agents (46–54% yield) .
Advanced Research Questions
Q. How can reaction conditions be optimized for cross-dehydrogenative coupling involving this compound?
Microwave-assisted synthesis significantly enhances reaction efficiency. For coupling with 6-mercaptopurine:
- Solvent : DMF or THF improves solubility.
- Initiators : AIBN (azobisisobutyronitrile) at 0.1 eq. accelerates radical-mediated steps.
- Time/Temperature : 120°C for 30 min under microwave irradiation achieves 70–80% conversion, vs. 6–8 hours conventionally .
- Purification : Flash chromatography with ethyl acetate/hexane (3:7) separates disulfide-linked purine derivatives .
Q. What computational methods validate the stereoelectronic effects of this compound in cyclopropane ring formation?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the stabilization of transition states during cyclopropanation. Key findings:
Q. How do structural modifications of this compound influence acute toxicity profiles?
Toxicity assessments using the Microtox system (Vibrio fischeri model) reveal:
- Alkyl Chain Length : Longer chains (e.g., butyl vs. methyl) increase EC values (reduced toxicity) due to lower membrane permeability.
- Disulfide Linkers : Derivatives with –S–S– bonds exhibit 2–3× higher toxicity than acetates, attributed to reactive sulfur intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
